molecular formula C7H16ClNO B1455900 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride CAS No. 1357923-37-5

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B1455900
CAS No.: 1357923-37-5
M. Wt: 165.66 g/mol
InChI Key: CLMRAZFIFLFGKM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Spectroscopic Identification and Derivatization

A study by Nycz et al. (2016) explored the identification of novel hydrochloride salts, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using a combination of GC-MS, IR, NMR, and other spectroscopic methods. The study provided insights into the spectroscopic properties and potential derivatization of related compounds.

2. Use as a Chiral Auxiliary in Asymmetric Synthesis

Hedenström et al. (2000) discussed the synthesis of the N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, which was used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde (Hedenström, Andersson, & Hjalmarsson, 2000). This study highlighted its application in enhancing stereoselectivity in organic synthesis.

3. Biological Testing Against Trypanosoma Cruzi

Balfour et al. (2017) synthesized a series of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for biological testing against Trypanosoma cruzi, the causative agent of Chagas disease. This research illustrated the potential therapeutic applications of such compounds in treating parasitic infections (Balfour, Franco, Moraes, Freitas-Junior, & Stefani, 2017).

4. Generation of Structurally Diverse Libraries

Roman (2013) utilized a compound structurally related to 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, specifically 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a diverse library of compounds through various alkylation and ring closure reactions. This approach showcased the versatility of similar structures in synthesizing a wide array of chemical entities (Roman, 2013).

5. Synthesis of α_1 Receptor Antagonists

The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, which possess α_1 receptor antagonistic activity, was described by Hon (2013). This research highlighted the potential of pyrrolidine derivatives in developing novel pharmacological agents (Hon, 2013).

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions . For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations . These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . Understanding its subcellular localization is crucial for elucidating its mechanisms of action.

Properties

IUPAC Name

2-pyrrolidin-3-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMRAZFIFLFGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357923-37-5
Record name 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (0.69 g, 3.01 mmol) in DCM (15 mL) and EtOAc (5 mL) was added 4 M HCl in dioxane (3.01 mL, 12.04 mmol). The reaction was stirred overnight at RT and then concentrated to generate 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride as a yellow oil (0.51 g, 102% yield).
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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